Bemegride

Vue d'ensemble

Description

Le Bémégride est un stimulant du système nerveux central qui a été synthétisé pour la première fois en 1911 . Il est principalement utilisé comme antidote à l'empoisonnement aux barbituriques et pour induire des convulsions chez les animaux de laboratoire . Le Bémégride est connu pour sa capacité à antagoniser les effets inhibiteurs des barbituriques sur le système nerveux central .

Méthodes De Préparation

La synthèse du Bémégride implique la condensation de la méthyléthylcétone avec deux équivalents de cyanoacétamide . Le processus peut être rationalisé en supposant une condensation aldolique initiale de la cétone et du composé méthylène actif, suivie d'une déshydratation. Ceci est suivi par l'addition conjuguée d'une deuxième molécule de cyanoacétamide, conduisant à la formation d'un intermédiaire iminonitrile. Le produit final, le Bémégride, est obtenu par hydrolyse décarboxylative dans des conditions fortement basiques .

Analyse Des Réactions Chimiques

Le Bémégride subit diverses réactions chimiques, notamment :

Oxydation : Le Bémégride peut être oxydé pour former les acides carboxyliques correspondants.

Réduction : Les réactions de réduction peuvent convertir le Bémégride en ses alcools correspondants.

Applications de la recherche scientifique

Le Bémégride a plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme réactif en synthèse organique pour étudier les mécanismes et les voies réactionnelles.

Médecine : Il est utilisé comme antidote à l'empoisonnement aux barbituriques et comme stimulant respiratoire.

Mécanisme d'action

Le Bémégride exerce ses effets en stimulant le système nerveux central. Il agit principalement en antagonisant les effets inhibiteurs des barbituriques sur le système nerveux central . Cela conduit à une activité neuronale accrue et à des convulsions. Le Bémégride excite directement le centre respiratoire et le centre moteur vasculaire, ce qui entraîne une augmentation de la respiration et une légère élévation de la pression artérielle .

Applications De Recherche Scientifique

Antidote for Barbiturate Overdose

Bemegride has been widely recognized for its efficacy in treating barbiturate poisoning. It acts as a respiratory stimulant and can reverse the sedative effects of barbiturates, making it a critical agent in emergency medicine.

- Mechanism of Action : this compound antagonizes the effects of barbiturates at the GABAA receptor, which is responsible for mediating inhibitory neurotransmission in the brain. This antagonistic action helps restore normal brain activity following barbiturate-induced depression .

- Clinical Studies : A study indicated that this compound could effectively counteract EEG changes induced by barbiturates, suggesting its role as an anti-barbiturate agent . The typical dosage for treating barbiturate overdose is 10 ml (50 mg) administered intravenously every three to five minutes until recovery is observed .

Induction of Convulsions in Experimental Animals

This compound is frequently used in research settings to induce convulsions in experimental animals, particularly for studying seizure disorders and epilepsy.

- Research Findings : In a study involving dogs with idiopathic epilepsy, this compound was shown to activate interictal epileptiform discharges (EDs) during electroencephalogram (EEG) recordings. The drug was administered intravenously, resulting in EDs predominantly occurring in spontaneous irritative zones identified prior to treatment .

- Dosage Variability : The required dosage for inducing EDs was significantly lower in epileptic dogs compared to non-epileptic dogs, with median doses of 7.3 mg/kg and 19.7 mg/kg respectively .

Pharmacological Activation Agent

This compound's ability to activate specific brain regions makes it valuable in both clinical diagnostics and therapeutic planning.

- Applications in Epilepsy : By enhancing the detection of epileptiform activity during EEG monitoring, this compound provides insights into the localization and nature of seizure foci. This capability is particularly useful for presurgical evaluations in epilepsy patients .

- Case Study Example : In controlled studies, this compound administration led to significant increases in ED frequency during EEG recordings, demonstrating its utility as an activation agent .

Research on GABAA Receptor Interaction

This compound's interaction with the GABAA receptor has been a focal point of various studies aimed at understanding its pharmacological profile.

Mécanisme D'action

Bemegride exerts its effects by stimulating the central nervous system. It primarily acts by antagonizing the inhibitory effects of barbiturates on the central nervous system . This leads to increased neuronal activity and convulsions. This compound directly excites the respiratory center and the vascular motor center, resulting in increased breathing and slightly elevated blood pressure .

Comparaison Avec Des Composés Similaires

. Des composés similaires comprennent :

Pipéridine : Un hétérocycle basique contenant de l'azote utilisé en synthèse organique.

Glutarimide : Un composé présentant des caractéristiques structurales similaires utilisé dans la synthèse de divers produits pharmaceutiques.

Le Bémégride est unique en raison de son utilisation spécifique comme antidote à l'empoisonnement aux barbituriques et de sa capacité à induire des convulsions, ce qui en fait un outil précieux dans les milieux médicaux et de recherche .

Activité Biologique

Bemegride, also known as β-methyl-β-ethylglutarimide or Megimide, is a compound that has garnered attention for its biological activity, particularly in relation to its effects on the GABA_A receptor and its potential as an anti-barbiturate agent. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological effects, case studies, and research findings.

This compound is recognized primarily for its antagonistic action on the GABA_A receptor. Research indicates that it suppresses both GABA- and pentobarbitone-evoked whole-cell currents in isolated mouse spinal neurons, demonstrating its role as a GABA_A antagonist . This mechanism is significant as it suggests that this compound can counteract the effects of barbiturates, which are central nervous system depressants.

Anti-Barbiturate Activity

This compound has been studied for its potential to act as an anti-barbiturate agent. In studies conducted on dogs, it was observed that this compound could dispel EEG changes induced by barbituric acid, suggesting a possible antagonistic effect against barbiturates . However, subsequent research has shown mixed results regarding the direct antagonism of barbiturate effects, leading to debates about its efficacy in clinical settings .

Activation of Epileptiform Discharges

Recent studies have explored this compound's ability to activate epileptiform discharges (EDs) in dogs with epilepsy. In controlled experiments, this compound was administered intravenously to induce EDs in laboratory dogs. Results indicated that this compound effectively activated EDs in all dogs with epilepsy, while also showing some effect in dogs without epilepsy . The median dose required for activation was significantly lower in epileptic dogs compared to non-epileptic ones.

Case Studies

- Barbiturate Poisoning : Historical studies from the 1950s demonstrated that this compound could reduce the lethality associated with barbiturate overdose. In these studies, pretreatment with this compound shortened sleeping time induced by barbiturates and diminished coma depth . This led to the development of a combination pill containing both this compound and barbiturates aimed at reducing overdose risks.

- EEG Studies : In another study examining cerebral blood flow and electrical activity in cats and rabbits, this compound was shown to influence brain activity significantly. The study recorded simultaneous EEG and blood pressure measurements during administration . These findings contribute to understanding how this compound interacts with central nervous system functions.

Summary of Research Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

Propriétés

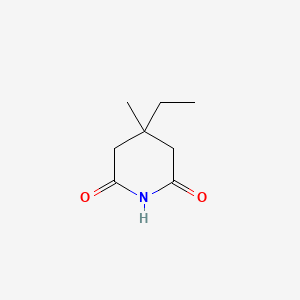

IUPAC Name |

4-ethyl-4-methylpiperidine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-3-8(2)4-6(10)9-7(11)5-8/h3-5H2,1-2H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORRZGUBHBVWWOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC(=O)NC(=O)C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Record name | BEMEGRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19851 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0045250 | |

| Record name | Bemegride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Bemegride is a white crystalline solid. Sublimes at 212 °F and 200 mm pressure. (NTP, 1992) | |

| Record name | BEMEGRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19851 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992) | |

| Record name | BEMEGRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19851 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

64-65-3 | |

| Record name | BEMEGRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19851 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bemegride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bemegride [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000064653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bemegride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13740 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | bemegride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58187 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Piperidinedione, 4-ethyl-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bemegride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bemegride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.535 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BEMEGRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57DQA39DO2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

259 to 261 °F (NTP, 1992) | |

| Record name | BEMEGRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19851 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Bemegride's primary mechanism of action?

A1: While initially considered a barbiturate antagonist, research suggests this compound acts as a potent central nervous system (CNS) stimulant and convulsant. [] Its action is closer to leptazol than picrotoxin, but not specifically targeting barbiturates. []

Q2: How does this compound affect the central nervous system?

A2: this compound stimulates the CNS, leading to increased neuronal activity. [, ] In animal models, this manifests as EEG changes, reduced barbiturate-induced sleep times, and at higher doses, convulsions. [, , , ]

Q3: What effects does this compound have on primary afferent depolarization?

A3: Research indicates this compound selectively and potently depresses primary afferent depolarization in the frog spinal cord. [, ] Intravenous administration of subconvulsant this compound doses rapidly depressed electrotonic dorsal root potentials, signifying reduced primary afferent depolarization. [, ]

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C8H13NO2 and a molecular weight of 155.2 g/mol.

Q5: How is this compound absorbed and distributed in the body?

A5: Studies using radiolabeled this compound in animals show rapid absorption and distribution into various tissues, including the brain, muscle, fat, cerebrospinal fluid, aqueous humor, and even the fetus. [, ]

Q6: What is the primary route of this compound elimination?

A6: Approximately two-thirds of a this compound dose is excreted within 24 hours, primarily through bile, feces, and urine. [, ]

Q7: What are the limitations of this compound in treating barbiturate poisoning?

A7: this compound's narrow therapeutic window and potential for inducing adverse effects like vomiting, convulsions, and delirium [] limit its use in treating barbiturate poisoning. Additionally, its efficacy in shortening the duration of coma or hastening barbiturate elimination is not definitively established. []

Q8: What are the potential adverse effects of this compound?

A8: this compound can induce several adverse effects, including vomiting, convulsions, and delirium. [] Its narrow therapeutic index necessitates careful dose titration and monitoring for toxicity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.